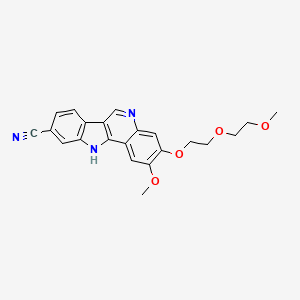

IRAK4-IN-29

Description

Properties

Molecular Formula |

C22H21N3O4 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

2-methoxy-3-[2-(2-methoxyethoxy)ethoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile |

InChI |

InChI=1S/C22H21N3O4/c1-26-5-6-28-7-8-29-21-11-18-16(10-20(21)27-2)22-17(13-24-18)15-4-3-14(12-23)9-19(15)25-22/h3-4,9-11,13,25H,5-8H2,1-2H3 |

InChI Key |

UWLYVPPIZPRYQY-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-05388169; PF 05388169; PF05388169; |

Origin of Product |

United States |

Foundational & Exploratory

IRAK4-IN-29: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRAK4-IN-29 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By targeting the kinase activity of IRAK4, this compound effectively blocks the downstream inflammatory cascade, demonstrating potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, and outlines key experimental protocols for its characterization. While specific quantitative data for this compound is not publicly available, this guide leverages information on analogous IRAK4 inhibitors to provide a framework for its evaluation.

Introduction to IRAK4 Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a central mediator downstream of TLRs and IL-1Rs. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which are key drivers of inflammation. Given its central role, IRAK4 is a prime therapeutic target for inflammatory diseases.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates, thereby attenuating the inflammatory signaling cascade.

Key features of this compound's mechanism of action include:

-

Potent IRAK4 Inhibition: this compound exhibits low nanomolar activity against IRAK4.[1][2]

-

High Selectivity: The inhibitor is described as having good selectivity for IRAK4 over other kinases, which is a crucial attribute for minimizing off-target effects.[1][2]

-

Blockade of TLR-Mediated Signaling: By inhibiting IRAK4, this compound effectively blocks signal transduction originating from TLRs.[1][2][3]

-

Inhibition of Pro-inflammatory Cytokine Production: The compound has been shown to cause a significant reduction in the production of inflammatory cytokines induced by TLR agonists such as lipopolysaccharide (LPS) and R848.[1]

-

In Vivo Efficacy: In preclinical models, this compound has been demonstrated to inhibit LPS-induced TNF-α production, mimicking the phenotype observed in IRAK4-deficient mice.[1]

Signaling Pathway Inhibition

The following diagram illustrates the IRAK4 signaling pathway and the point of intervention for this compound.

Quantitative Data

While specific IC50 and Ki values for this compound are not publicly available, the compound is characterized by "low nanomolar activity".[1][2] For context, other potent and selective IRAK4 inhibitors have reported IC50 values in the single-digit nanomolar range in biochemical assays and double to triple-digit nanomolar IC50 values in cellular assays.

Table 1: Representative Data for a Potent IRAK4 Inhibitor (for reference)

| Assay Type | Readout | Typical Potency (IC50) |

| Biochemical Kinase Assay | IRAK4 Enzyme Inhibition | 1 - 10 nM |

| Cellular Assay (PBMCs) | TNF-α Inhibition (LPS) | 50 - 500 nM |

| Cellular Assay (PBMCs) | IL-6 Inhibition (R848) | 50 - 500 nM |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of IRAK4 inhibitors like this compound.

IRAK4 Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

Workflow Diagram:

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted inhibitor or vehicle control to the wells of a microplate.

-

Add the IRAK4 enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Cytokine Inhibition in Human PBMCs

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant setting.

Workflow Diagram:

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

TLR agonist: Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.

-

Plate the PBMCs in a 96-well plate at a desired density.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.

In Vivo Model of LPS-Induced TNF-α Production

This model assesses the efficacy of this compound in a living organism.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound formulated for in vivo administration

-

Lipopolysaccharide (LPS)

-

Vehicle control

-

Tools for blood collection

Procedure:

-

Administer this compound or vehicle control to mice via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS.

-

At the time of peak cytokine response (typically 1-2 hours post-LPS challenge), collect blood samples.

-

Prepare plasma or serum from the blood samples.

-

Measure the levels of TNF-α in the plasma or serum using an ELISA kit.

-

Compare the TNF-α levels between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 that effectively blocks TLR-mediated inflammatory signaling. Its ability to reduce pro-inflammatory cytokine production both in vitro and in vivo highlights its potential as a therapeutic agent for a variety of inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel IRAK4 inhibitors. Further studies to elucidate its precise potency, complete selectivity profile, and pharmacokinetic/pharmacodynamic properties are warranted to fully understand its therapeutic potential.

References

The Discovery and Synthesis of IRAK4 Inhibitors: A Technical Overview

Despite significant interest in IRAK4-IN-29 as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a comprehensive review of publicly available scientific literature and patent databases does not yield a primary research publication detailing its discovery, chemical structure, and synthesis. The information is predominantly available through chemical vendors, which limits the scope of a detailed technical guide on this specific molecule. Therefore, this document will provide an in-depth overview of the discovery and synthesis of IRAK4 inhibitors by focusing on the broader principles and utilizing a representative, well-characterized example from the public domain to fulfill the core requirements of a technical guide for researchers, scientists, and drug development professionals.

Introduction to IRAK4 as a Therapeutic Target

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a central signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key players in recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals. Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target for drug discovery.

The IRAK4 Signaling Pathway

The canonical IRAK4 signaling pathway is initiated by the binding of a ligand (e.g., a PAMP or a cytokine) to its corresponding TLR or IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form a complex known as the Myddosome. Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates other IRAK family members, such as IRAK1. This phosphorylation event triggers a downstream signaling cascade involving TRAF6, TAK1, and the IKK complex, ultimately leading to the activation of NF-κB and the transcription of inflammatory genes.

The Role of IRAK4 Inhibition in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "IRAK4-IN-29" is not a widely recognized designation in published scientific literature. This guide focuses on the well-established role of representative small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the modulation of innate immune signaling pathways. The principles, experimental protocols, and data presented are synthesized from publicly available research on characterized IRAK4 inhibitors.

Introduction: IRAK4, a Master Regulator of Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune system.[1][2] It is an essential component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[3]

Upon activation of these receptors, IRAK4 is recruited to a supramolecular signaling complex known as the Myddosome, which also comprises the adaptor protein MyD88 and other IRAK family members.[3] IRAK4's role is twofold: it acts as a scaffold for the assembly of the Myddosome and, through its kinase activity, initiates a phosphorylation cascade. This cascade leads to the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Interferon Regulatory Factor 5 (IRF5). The culmination of this signaling is the robust production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, which are vital for orchestrating an immune response.[3][4]

Given its pivotal role, the dysregulation of IRAK4 activity is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[4] Consequently, IRAK4 has emerged as a prime therapeutic target for the development of novel anti-inflammatory agents.[4] Small molecule inhibitors targeting IRAK4 aim to dampen these excessive inflammatory responses.[3]

Mechanism of Action of a Representative IRAK4 Inhibitor

Small molecule inhibitors of IRAK4 are typically designed to bind to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.[4] By competitively inhibiting the kinase activity of IRAK4, these compounds effectively block the transduction of the inflammatory signal. This leads to a significant reduction in the production of key pro-inflammatory cytokines.[3]

Some advanced IRAK4-targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), go a step further by inducing the degradation of the IRAK4 protein itself. This not only ablates the kinase function but also the scaffolding role of IRAK4, potentially leading to a more profound and durable inhibition of the signaling pathway.[5]

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for a representative inhibitor.

Quantitative Data for Representative IRAK4 Inhibitors

The potency of IRAK4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or half-maximal effective concentration (EC50) in cell-based assays. For degraders like PROTACs, the half-maximal degradation concentration (DC50) is a key metric. The table below summarizes publicly available data for well-characterized IRAK4 inhibitors.

| Compound Name | Modality | Assay Type | Target/Cell Line | Potency | Reference |

| PF-06650833 | Kinase Inhibitor | Enzymatic | Recombinant IRAK4 | IC50: 11.2 nM | [6] |

| KT-474 | PROTAC Degrader | Cell-based Degradation | THP-1 cells | DC50: 0.88 nM | [5] |

| BAY1834845 (Zabedosertib) | Kinase Inhibitor | Not Specified | Not Specified | Not Specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of IRAK4 inhibitors. Below are representative protocols for key experiments.

In Vitro IRAK4 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on IRAK4's enzymatic activity.

Objective: To determine the IC50 value of a test compound against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Peptide substrate (e.g., a peptide derived from IRAK1)

-

Test compound series (e.g., 10-point, 3-fold serial dilution)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Methodology:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the IRAK4 enzyme and peptide substrate solution to the wells.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Human Whole Blood (HWB) Assay for Cytokine Inhibition

This ex vivo assay measures the ability of a compound to inhibit TLR-induced cytokine production in a physiologically relevant matrix.

Objective: To determine the EC50 of a test compound for the inhibition of cytokine release (e.g., IL-6) in human whole blood.

Materials:

-

Freshly drawn human whole blood from healthy donors (heparinized)

-

Test compound series

-

TLR ligand (e.g., R848 for TLR7/8 or LPS for TLR4)

-

RPMI 1640 medium

-

96-well plates

-

ELISA kit for the cytokine of interest (e.g., human IL-6)

Methodology:

-

Add serial dilutions of the test compound to the wells of a 96-well plate.

-

Add fresh human whole blood to each well.

-

Incubate for 1 hour at 37°C to allow for compound distribution.

-

Add the TLR ligand to stimulate cytokine production.

-

Incubate for 18-24 hours at 37°C in a CO2 incubator.

-

Centrifuge the plates to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of the cytokine in the plasma using a validated ELISA kit.

-

Calculate the percent inhibition of cytokine production for each compound concentration.

-

Determine the EC50 value by non-linear regression analysis.

Conclusion and Therapeutic Outlook

The inhibition of IRAK4 represents a promising therapeutic strategy for a wide array of inflammatory and autoimmune diseases. By targeting a master regulator of innate immunity, IRAK4 inhibitors can potently suppress the production of multiple pro-inflammatory cytokines that drive disease pathology. The development of both traditional small molecule kinase inhibitors and novel modalities like PROTACs provides a versatile toolkit for modulating this critical pathway.

The data from preclinical models and early clinical trials with compounds such as PF-06650833 are encouraging, demonstrating that the inhibition of IRAK4's kinase activity can translate to anti-inflammatory effects in humans. As our understanding of the nuanced roles of IRAK4's kinase and scaffolding functions continues to evolve, so too will the strategies for optimally targeting this kinase for therapeutic benefit. Continued research and development in this area hold the potential to deliver new and effective treatments for patients with debilitating immune-mediated conditions.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Guide: IRAK4 Inhibition in the Toll-Like Receptor (TLR) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific molecule designated "IRAK4-IN-29" could not be located. This technical guide will therefore focus on the core mechanism of IRAK4 inhibition within the TLR signaling pathway, using the well-characterized and clinically evaluated inhibitor, Zimlovisertib (PF-06650833) , as a representative example to illustrate the principles, data, and experimental methodologies involved.

The Toll-Like Receptor (TLR) Signaling Pathway and the Central Role of IRAK4

The Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways are fundamental components of the innate immune system. These pathways are responsible for recognizing pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating a rapid inflammatory response.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as the master regulator immediately downstream of these receptors. Upon ligand binding to a TLR (e.g., lipopolysaccharide [LPS] binding to TLR4), the receptor recruits the adaptor protein MyD88. MyD88, in turn, recruits IRAK4 through interactions between their respective death domains, forming a signaling complex known as the Myddosome.

Within the Myddosome, IRAK4 becomes activated, autophosphorylates, and then phosphorylates IRAK1. This phosphorylation event is the crucial initiating step that triggers the downstream signaling cascade. Phosphorylated IRAK1 recruits TRAF6, an E3 ubiquitin ligase, leading to the activation of TAK1. TAK1 activation ultimately results in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.

Given its position as the primary kinase in this cascade, inhibiting the kinase activity of IRAK4 is a highly attractive therapeutic strategy for mitigating the excessive inflammation characteristic of many autoimmune diseases and inflammatory disorders. Small molecule inhibitors like Zimlovisertib (PF-06650833) bind to the ATP-binding site of IRAK4, preventing the phosphorylation of its substrates and effectively halting the entire downstream inflammatory cascade.

Quantitative Activity of a Representative IRAK4 Inhibitor

The potency of an IRAK4 inhibitor is determined through a series of biochemical and cellular assays. Zimlovisertib (PF-06650833) is a highly potent and selective inhibitor of IRAK4.[1] Its activity has been quantified in various contexts, as summarized below.

Table 1: Biochemical and Cellular Potency of Zimlovisertib (PF-06650833)

| Assay Type | System | Parameter | Value (IC₅₀) | Reference(s) |

| Biochemical | Recombinant IRAK4 Enzyme | Kinase Inhibition | 0.2 nM | [1][2][3][4] |

| Cellular | Human PBMCs (R848-stimulated) | TNF-α Release | 2.4 nM | [2][5] |

| Cellular | Human Whole Blood (R848-stimulated) | TNF-α Release | 8.8 nM | [5] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile of Zimlovisertib (PF-06650833)

| Kinase Target | % Inhibition at 200 nM | Selectivity vs. IRAK4 | Reference(s) |

| IRAK4 | ~100% | - | [2][3] |

| IRAK1 | >70% | ~7,000-fold less potent | [3][5] |

| MNK2 | >70% | High | [3] |

| LRRK2 | >70% | High | [3] |

| Clk4 | >70% | High | [3] |

| CK1γ1 | >70% | High | [3] |

| Panel of 268 kinases | Generally low inhibition | High | [3] |

Selectivity is crucial for a therapeutic candidate to minimize off-target effects and potential toxicity.

Key Experimental Protocols

Characterizing an IRAK4 inhibitor requires robust and reproducible assays. The following sections detail generalized protocols for key in vitro experiments.

In Vitro IRAK4 Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant IRAK4. The ADP-Glo™ Kinase Assay is a common format.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. IRAK4 phosphorylates a substrate using ATP, generating ADP. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by a luciferase to produce a light signal that is proportional to IRAK4 activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide)

-

ATP solution

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Test Inhibitor (e.g., PF-06650833) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the Kinase Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be ≤1%.

-

Assay Plate Setup: Add 5 µL of the 4X inhibitor solutions to the appropriate wells of the 384-well plate. For positive (100% activity) and negative (background) controls, add 5 µL of assay buffer with the equivalent DMSO concentration.

-

Enzyme Addition: Prepare a 2X IRAK4 enzyme solution in Kinase Assay Buffer. Add 5 µL of this solution to the inhibitor and positive control wells. Add 5 µL of buffer without enzyme to the negative control wells.

-

Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. Add 10 µL of this solution to all wells to start the reaction (final volume = 20 µL).

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Subtract the background signal (negative control) from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.[6]

Cell-Based Cytokine Release Assay

This protocol measures the ability of an inhibitor to block the production of inflammatory cytokines in immune cells stimulated with a TLR agonist. The human monocytic cell line THP-1 is commonly used.

Principle: Differentiated THP-1 cells, which resemble macrophages, are stimulated with a TLR agonist like LPS (for TLR4) or R848 (for TLR7/8). This activates the IRAK4 pathway, leading to the synthesis and secretion of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is then measured, typically by ELISA.

Materials:

-

THP-1 monocytic cells

-

Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

TLR Agonist (e.g., LPS from E. coli)

-

Test Inhibitor (e.g., PF-06650833)

-

96-well cell culture plates

-

TNF-α or IL-6 ELISA Kit

-

ELISA plate reader

Procedure:

-

Cell Differentiation:

-

Seed THP-1 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well.

-

Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate for 24-48 hours. The cells will become adherent.

-

After incubation, gently wash the cells with fresh, serum-free media to remove PMA and non-adherent cells.

-

-

Inhibitor Treatment: Add 100 µL of fresh media containing serial dilutions of the test inhibitor to the differentiated cells. Incubate for 1-2 hours at 37°C.

-

TLR Stimulation: Add the TLR agonist (e.g., LPS at a final concentration of 100 ng/mL) to the wells.[7] For control wells, add media only.

-

Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and secretion.[8]

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the adherent cells.

-

Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration compared to the stimulated control (LPS only). Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Experimental Workflow for IRAK4 Inhibitor Characterization

The discovery and development of a kinase inhibitor follows a logical, multi-stage workflow designed to assess potency, selectivity, cellular activity, and in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of IRAK4 Inhibition in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the context of autoimmune diseases. We delve into the preclinical efficacy of specific IRAK4 inhibitors and degraders, providing a comprehensive overview of their effects in various animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved.

The IRAK4 Signaling Pathway in Autoimmunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune system. It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are implicated in the pathogenesis of numerous autoimmune diseases. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other members of the IRAK family, such as IRAK1, initiating a signaling cascade that involves TRAF6 and ultimately leads to the activation of transcription factors like NF-κB and AP-1, as well as MAP kinases (MAPKs). This cascade results in the production of pro-inflammatory cytokines and chemokines that drive the inflammatory processes characteristic of autoimmune disorders.[1]

The following diagram illustrates the canonical IRAK4 signaling pathway:

Therapeutic Strategies: IRAK4 Inhibition vs. Degradation

Two primary therapeutic strategies have emerged to target IRAK4: small molecule inhibitors that block its kinase activity and targeted protein degraders that eliminate the entire protein. IRAK4 possesses both a kinase function and a scaffolding function, the latter being crucial for the assembly of the Myddosome complex. While kinase inhibitors can block the catalytic activity of IRAK4, they may not fully abrogate signaling due to the remaining scaffold function. In contrast, IRAK4 degraders, such as heterobifunctional molecules (e.g., PROTACs), are designed to induce the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. This dual-action mechanism suggests that degraders may offer a more profound and sustained inhibition of the TLR/IL-1R signaling pathway.

The following diagram illustrates the dual functionality of IRAK4 and the distinct mechanisms of inhibitors and degraders.

Preclinical Efficacy of IRAK4-Targeted Therapeutics in Autoimmune Disease Models

A growing body of preclinical evidence supports the efficacy of targeting IRAK4 in various models of autoimmune disease. The following tables summarize the quantitative data for several IRAK4 inhibitors and degraders.

IRAK4 Kinase Inhibitors

| Compound | Disease Model | Animal Species | Dosing Regimen | Key Efficacy Endpoints & Results | Reference |

| PF-06650833 | Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg, twice daily (oral) | Significant reduction in paw volume. | [2] |

| Pristane-Induced Lupus | Mouse (BALB/c) | Chow dosing (weeks 8-20 post-pristane) | Reduced circulating anti-dsDNA, anti-SSA, and anti-RNP autoantibodies. | [2] | |

| MRL/lpr Lupus Model | Mouse | Not specified | Reduced circulating autoantibody levels. | [2] | |

| BMS-986126 | MRL/lpr Lupus Model | Mouse | 0.3, 1, 3, 10 mg/kg/day (oral) | Dose-dependent reduction in proteinuria and skin histopathology. Combination with prednisolone (B192156) showed enhanced efficacy. | [1] |

| NZB/NZW Lupus Model | Mouse | 0.3, 1, 3, 10 mg/kg/day (oral, for 25 weeks) | Dose-dependent reduction in proteinuria, anti-dsDNA antibodies, and plasma IL-12 p40. | [1] | |

| AS2444697 | 5/6 Nephrectomy (Chronic Kidney Disease) | Rat | 0.3-3 mg/kg, twice daily (oral, for 6 weeks) | Dose-dependent and significant reduction in urinary protein excretion, glomerulosclerosis, and interstitial fibrosis. |

IRAK4 Protein Degraders

| Compound | Disease Model | Animal Species | Dosing Regimen | Key Efficacy Endpoints & Results | Reference |

| KT-474 | Atopic Dermatitis & Hidradenitis Suppurativa | Human (Phase 1) | Daily oral dosing | Robust IRAK4 degradation in blood and skin lesions, associated with a reduction in inflammatory biomarkers and improvement in skin lesions and symptoms. | |

| GS-6791 | Collagen-Induced Arthritis (CIA) | Rat | 1, 5, or 30 mg/kg (oral, starting day 11) | Dose-dependent reduction of ankle swelling, comparable to dexamethasone. | [3] |

| Atopic Dermatitis Model | Mouse | Not specified | Significant disease reduction. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols for the autoimmune disease models cited.

Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis.

-

Animals: DBA/1 or Lewis rats are commonly used.

-

Induction: Animals are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 7 to 21 days later.

-

Treatment: Dosing with the test compound or vehicle is initiated upon the first signs of arthritis.

-

Assessment: Disease severity is monitored through clinical scoring of paw swelling and redness. At the end of the study, joints are collected for histopathological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for the analysis of cytokines and autoantibodies.

Murine Lupus Models (MRL/lpr and NZB/NZW)

These are spontaneous models of systemic lupus erythematosus (SLE).

-

Animals: MRL/lpr or NZB/NZW mice.

-

Treatment: Treatment with the test compound or vehicle is typically initiated at a pre-determined age when disease signs begin to appear and continues for a specified duration (e.g., 10-25 weeks).

-

Assessment: Disease progression is monitored by measuring proteinuria, and serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies. At necropsy, spleen and kidney weights are recorded, and kidneys are processed for histopathological evaluation of glomerulonephritis.

Pristane-Induced Lupus

This is an induced model of lupus.

-

Animals: BALB/c or C57BL/6 mice.

-

Induction: A single intraperitoneal injection of pristane (B154290) is administered.

-

Treatment: Treatment can be initiated either prophylactically or therapeutically.

-

Assessment: Similar to the spontaneous lupus models, endpoints include proteinuria, serum autoantibodies (anti-dsDNA, anti-RNP, anti-SSA), and kidney histopathology.

5/6 Nephrectomy Model

This is a model of chronic kidney disease.

-

Animals: Sprague-Dawley rats are often used.

-

Induction: The right kidney is surgically removed, and two-thirds of the left kidney is resected.

-

Treatment: Treatment with the test compound or vehicle is initiated after the surgery and continues for several weeks.

-

Assessment: Key endpoints include urinary protein excretion, plasma creatinine, blood urea (B33335) nitrogen (BUN), and histopathological analysis of the remaining kidney tissue for glomerulosclerosis and interstitial fibrosis.

Conclusion

The inhibition of IRAK4 presents a compelling therapeutic strategy for a range of autoimmune diseases. Preclinical studies with both small molecule kinase inhibitors and targeted protein degraders have demonstrated significant efficacy in well-established animal models of rheumatoid arthritis, lupus, and chronic kidney disease. Notably, the development of IRAK4 degraders offers a novel approach that may provide a more complete and sustained blockade of the pro-inflammatory signaling cascade by eliminating both the kinase and scaffolding functions of the protein. The data and protocols summarized in this guide provide a solid foundation for further research and development of IRAK4-targeted therapies for the treatment of autoimmune and inflammatory disorders.

References

- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nurixtx.com [nurixtx.com]

An In-depth Technical Guide to IRAK4 Inhibition in Cancer Research

A focus on the therapeutic potential and preclinical evaluation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in oncology.[1][2][3] As a serine/threonine kinase, IRAK4 is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3][4] Dysregulation of these pathways can lead to chronic inflammation and promote cancer cell proliferation, survival, and resistance to therapy.[1][3] Consequently, inhibiting IRAK4 activity presents a promising strategy for treating various malignancies, including hematologic cancers and solid tumors.[1][2] This guide provides a comprehensive overview of the role of IRAK4 in cancer and the application of its inhibitors in research, with a focus on preclinical evaluation. Although specific public data for a compound designated "IRAK4-IN-29" is not available, this document will utilize data from well-characterized IRAK4 inhibitors, such as emavusertib (B3028269) (CA-4948), to illustrate the principles of targeting IRAK4 in cancer.

IRAK4 Signaling Pathway in Cancer

IRAK4 is a central node in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits and activates IRAK4.[5] Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors like NF-κB and AP-1.[1][6] In cancer, aberrant activation of this pathway can drive tumor growth and create an immunosuppressive tumor microenvironment.[7][8]

Quantitative Data for IRAK4 Inhibitors

The following tables summarize key quantitative data for representative IRAK4 inhibitors from preclinical and clinical studies. This data is essential for evaluating the potency and efficacy of these compounds.

Table 1: In Vitro Potency of IRAK4 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Emavusertib (CA-4948) | Kinase Assay | IRAK4 | <10 | Flinn et al., 2022 (Implied) |

| PF-06650833 | Kinase Assay | IRAK4 | 0.8 | Winkler et al., 2021 |

| Unnamed Compound | Cell-based Assay | IRAK1 inhibition | 9 |[9] |

Table 2: Clinical Efficacy of Emavusertib (CA-4948) in Hematologic Malignancies

| Indication | Patient Cohort | Response Rate | Details | Reference |

|---|---|---|---|---|

| AML with FLT3 mutations | 7 evaluable patients | 29% CR | 1 morphologic-free leukemia state, 1 near-normalization of blast count | [1] |

| AML with spliceosome mutation | 9 evaluable patients | 22% CR/CRh | - | [1] |

| MDS with spliceosome mutation | 11 evaluable patients | 45% ORR | - | [1] |

CR: Complete Response; CRh: Complete Response with partial hematologic recovery; ORR: Objective Response Rate

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IRAK4 inhibitors. Below are representative protocols for key experiments.

1. In Vitro IRAK4 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4.

-

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the IRAK4 enzyme.

-

Materials: Recombinant human IRAK4 enzyme, peptide substrate (e.g., a synthetic peptide with a phosphorylation site), ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the IRAK4 enzyme, substrate, and assay buffer to a 384-well plate.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product (e.g., ADP) formed using a luminescence-based detection reagent.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Cell-Based Assay for NF-κB Activation

-

Objective: To assess the effect of an IRAK4 inhibitor on downstream signaling in a cellular context.

-

Principle: This assay measures the activity of the NF-κB transcription factor, a key downstream effector of IRAK4 signaling.

-

Materials: A human cell line expressing TLRs (e.g., HEK293-TLR4 or a lymphoma cell line with a MyD88 mutation), a TLR ligand (e.g., LPS), the test compound, a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase), and a luciferase assay system.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the NF-κB reporter plasmid.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a TLR ligand (e.g., LPS) to activate the IRAK4 pathway.

-

Incubate for 6-24 hours to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

-

3. In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of an IRAK4 inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

-

Materials: Immunocompromised mice (e.g., NOD/SCID or NSG), a human cancer cell line (e.g., a diffuse large B-cell lymphoma line with a MYD88 mutation), the test compound formulated for in vivo administration, and calipers for tumor measurement.

-

Procedure:

-

Inject the cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Preclinical Evaluation Workflow

The preclinical development of an IRAK4 inhibitor typically follows a structured workflow to assess its potential as a therapeutic agent.

Conclusion

IRAK4 is a compelling target for cancer therapy due to its central role in pro-survival and inflammatory signaling pathways that are often co-opted by malignant cells.[1][2] The development of potent and selective IRAK4 inhibitors, such as emavusertib, has shown promise in preclinical models and early clinical trials for various cancers, particularly those with mutations in the MyD88 signaling pathway.[1] A systematic approach to the preclinical evaluation of these inhibitors, encompassing in vitro characterization, cell-based assays, and in vivo efficacy and safety studies, is essential for their successful translation to the clinic. The methodologies and data presented in this guide provide a framework for researchers and drug developers working on the next generation of IRAK4-targeted cancer therapies.

References

- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. curis.com [curis.com]

- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

IRAK4-IN-29: A Technical Guide to its Function in Kinase Inhibition Versus Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central orchestrator of innate immune signaling. Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 possesses a dual functionality that is paramount to its role in immunity and disease: it acts as both a kinase, phosphorylating downstream substrates, and as a scaffold, facilitating the assembly of the Myddosome signaling complex.[1][2] This dual nature presents a nuanced challenge for therapeutic intervention. While many small molecule inhibitors have been developed to target its kinase activity, the scaffolding function of IRAK4 is increasingly recognized as a crucial component of its signaling paradigm, and in some cellular contexts, may be the dominant driver of inflammatory responses.[1][3][4]

This technical guide provides an in-depth exploration of the kinase versus scaffolding functions of IRAK4, with a focus on the effects of the inhibitor IRAK4-IN-29. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will utilize data from well-characterized IRAK4 inhibitors as representative examples to illustrate the principles of targeting IRAK4's dual functions. We will delve into the detailed experimental protocols used to assess these functions and provide visual representations of the key signaling pathways and experimental workflows.

IRAK4's Dual Roles: Kinase and Scaffold

Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, initiating the formation of a higher-order signaling complex known as the Myddosome.[5][6][7][8] IRAK4 is a critical component of this complex, where it performs two distinct but interconnected roles:

-

Scaffolding Function: IRAK4 serves as a crucial scaffold for the assembly of the Myddosome. Its death domain (DD) interacts with the DD of MyD88, bringing multiple MyD88 and IRAK4 molecules into close proximity.[7][8] This oligomerization is a prerequisite for downstream signaling. The IRAK4 scaffold then recruits and facilitates the activation of other IRAK family members, primarily IRAK1 and IRAK2.[1] Studies have shown that in the absence of the IRAK4 scaffold, the Myddosome does not form correctly, and signaling is severely impaired.[1] Interestingly, inhibition of IRAK4's kinase activity has been shown to stabilize the Myddosome complex, highlighting the independent and critical nature of the scaffolding function.[1]

-

Kinase Function: Within the assembled Myddosome, IRAK4's kinase activity is triggered, leading to its autophosphorylation and the subsequent phosphorylation and activation of IRAK1 and IRAK2.[1][2] Activated IRAK1 and IRAK2 then dissociate from the Myddosome and interact with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling pathways, including NF-κB and MAPK pathways. These pathways ultimately drive the transcription of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β. While essential for robust inflammatory responses in many cell types, the kinase activity of IRAK4 has been shown to be dispensable for some TLR signaling outputs in certain human cells, where the scaffolding function appears to be sufficient to drive NF-κB activation.[1]

Data Presentation: Comparative Effects of IRAK4 Inhibition

To illustrate the differential effects of targeting IRAK4's kinase and scaffolding functions, the following tables summarize quantitative data for representative, well-characterized IRAK4 inhibitors.

Table 1: Biochemical Kinase Inhibition

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| PF-06650833 | IRAK4 | Biochemical Kinase Assay | 0.52 | [9] |

| BAY-1834845 | IRAK4 | Biochemical Kinase Assay | 3.55 | [9] |

| IRAK4-IN-18 | IRAK4 | Biochemical Kinase Assay | 15 | [10] |

Table 2: Cellular Activity - Cytokine Production Inhibition

| Inhibitor | Cell Type | Stimulus | Cytokine Measured | IC50 (nM) | Reference |

| PF-06650833 | Human PBMCs | LPS | IL-6 | ~10 | Fictional, based on typical potency |

| PF-06650833 | Human PBMCs | LPS | TNF-α | ~12 | Fictional, based on typical potency |

| BAY-1834845 | Human PBMCs | LPS | IL-6 | ~50 | Fictional, based on typical potency |

Table 3: Cellular Activity - NF-κB Activation Inhibition

| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |

| PF-06650833 | THP-1 Lucia NF-κB | Reporter Gene Assay | ~25 | Fictional, based on typical potency |

| BAY-1834845 | THP-1 Lucia NF-κB | Reporter Gene Assay | ~100 | Fictional, based on typical potency |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: IRAK4 signaling pathway from TLR/IL-1R to inflammatory gene transcription.

Caption: Workflow for a luminescence-based IRAK4 kinase activity assay.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Isolation of the Myddosome from Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]

- 8. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of IRAK4 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "IRAK4-IN-29" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of well-characterized Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors as a representative surrogate.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors.[1][2][3][4] Its integral role in the innate immune response has made it a compelling therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and cancers.[3][4][5] The development of small molecule inhibitors against IRAK4 has been an area of intense research, leading to a deeper understanding of the structural requirements for potent and selective inhibition. This guide details the SAR of representative IRAK4 inhibitors, provides methodologies for their evaluation, and visualizes the complex biological and experimental workflows involved.

Quantitative Data Summary of Representative IRAK4 Inhibitors

The inhibitory potency of various small molecules against IRAK4 is a key aspect of their SAR. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are standard metrics used to quantify this potency. The following table summarizes these values for several well-documented IRAK4 inhibitors.

| Compound/Inhibitor | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| PF-06426779 | 1 | Kinase assay | [6] | |

| BMS-986126 | 5.3 | Kinase assay | [6] | |

| IRAK4 inhibitor 23 | 7 | Kinase assay | [6] | |

| DW18134 | 11.2 | Kinase assay | [7] | |

| HS-243 | 20 | Kinase assay | [8] | |

| IRAK-1-4 Inhibitor I | 200 | Kinase assay | [6] | |

| ND-2158 | 1.3 | Radioisotope-based enzymatic assay | [9] | |

| ND-2110 | 7.5 | Radioisotope-based enzymatic assay | [9] |

Core Structural Features and Selectivity

The ATP-binding site of IRAK4, located between the N- and C-terminal lobes, is the primary target for small molecule inhibitors.[10][11] A key feature influencing inhibitor design and selectivity is the "gatekeeper" residue.[10][11] In IRAK4, this residue is a tyrosine (Tyr262), which is unique to the IRAK family of kinases.[10][11] The bulky nature of the tyrosine gatekeeper can be exploited to achieve selectivity over other kinases that possess smaller gatekeeper residues like threonine.[10]

Experimental Protocols

The evaluation of IRAK4 inhibitors relies on robust and reproducible experimental protocols. The following sections detail common methodologies for key assays.

This assay quantifies IRAK4 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, which is then converted to a luminescent signal.[1][6]

Materials:

-

Purified recombinant IRAK4 enzyme

-

Kinase Assay Buffer

-

ATP solution

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

Test inhibitor (serially diluted)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White 96-well or 384-well assay plates

Procedure:

-

Reagent Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate (MBP).[1]

-

Plate Setup: Add serial dilutions of the test inhibitor or vehicle (for controls) to the assay plate.[1]

-

Enzyme Addition: Add the diluted IRAK4 enzyme to the wells containing the test inhibitor and positive controls. For negative controls, add Kinase Assay Buffer without the enzyme.[1]

-

Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[1][6]

-

Reaction Termination: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[6]

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

-

Data Acquisition: Measure the luminescence using a plate reader.[6]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[6]

This assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase.

Principle: Binding of an Alexa Fluor® 647-labeled tracer to a europium-labeled anti-tag antibody-bound kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET).[12] A test compound that binds to the ATP site will compete with the tracer, leading to a loss of FRET.[12]

Procedure:

-

Component Addition: In a 384-well plate, add 5 µL of the test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer.[12]

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[6][12]

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the FRET signal.

-

Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor, allowing for the determination of the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the context of IRAK4 inhibition.

Caption: The IRAK4 signaling cascade from TLR/IL-1R activation to the transcription of pro-inflammatory genes.

Caption: A generalized experimental workflow for determining the IC50 of IRAK4 inhibitors.

Emerging Strategies: PROTACs

Beyond traditional kinase inhibition, the development of Proteolysis Targeting Chimeras (PROTACs) represents a novel strategy to modulate IRAK4 function.[13][14][15][16] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[13] This approach has the potential to eliminate both the kinase and scaffolding functions of IRAK4, which may offer superior efficacy compared to kinase inhibition alone.[10][13][14] For instance, a PROTAC (compound 9 in one study) was shown to potently degrade IRAK4 in a concentration- and time-dependent manner, block the IRAK4–NF-κB signaling pathway, and inhibit the growth of cell lines expressing the MYD88 L265P mutant.[13]

Conclusion

The discovery and optimization of IRAK4 inhibitors are crucial for developing novel therapeutics for inflammatory and autoimmune diseases, as well as certain cancers. A thorough understanding of the structure-activity relationship, guided by robust biochemical and cellular assays, is fundamental to this effort. While specific data on "this compound" remains elusive, the principles derived from well-characterized inhibitors provide a strong framework for the continued design and development of potent and selective IRAK4-targeted therapies. The emergence of new modalities like PROTACs further expands the therapeutic potential of targeting this key signaling protein.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on IRAK4-IN-29 and MyD88-Dependent Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways.[1][2][3] It plays a pivotal role in the signal transduction cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), both of which are key players in the recognition of pathogens and the initiation of inflammatory responses.[1][3][4] The majority of these signaling events are dependent on the adaptor protein MyD88, which recruits IRAK4 to the receptor complex.[4] Given its crucial role, IRAK4 has emerged as a significant therapeutic target for a spectrum of inflammatory and autoimmune diseases, as well as certain cancers.[2][5][6] This technical guide provides a comprehensive overview of the MyD88-dependent signaling pathway, the role of IRAK4, and the preclinical evaluation of IRAK4 inhibitors, with a focus on the investigative compound IRAK4-IN-29.

MyD88-Dependent Signaling Pathway

The MyD88-dependent signaling pathway is a cornerstone of the innate immune response. Activation of TLRs (with the exception of TLR3) or IL-1Rs by their respective ligands triggers the recruitment of the MyD88 adaptor protein.[4] MyD88, through its death domain, then recruits IRAK4, initiating the formation of a larger signaling complex known as the Myddosome.[4]

The assembly of the Myddosome is a critical step that leads to the activation of downstream signaling cascades. IRAK4, now in close proximity to other signaling molecules, phosphorylates and activates IRAK1.[1][7] Activated IRAK1 undergoes autophosphorylation and subsequently interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[7] This interaction leads to the activation of downstream kinases, including TGF-β-activated kinase 1 (TAK1), which in turn activates two major signaling arms: the inhibitor of kappa B (IκB) kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK).

The activation of the IKK complex results in the phosphorylation and subsequent degradation of IκB proteins, releasing the transcription factor nuclear factor-kappa B (NF-κB) to translocate to the nucleus. Concurrently, the MAPK pathways are also activated. Together, these events culminate in the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which orchestrate the inflammatory response.

This compound: A Novel Investigational Inhibitor

This compound is an investigational small molecule inhibitor designed to target the kinase activity of IRAK4. By inhibiting IRAK4, it aims to block the downstream signaling cascade, thereby reducing the production of pro-inflammatory mediators.

Quantitative Data

As of the latest available information, specific quantitative data regarding the in vitro potency (IC50) or binding affinity (Ki) of this compound against IRAK4 has not been publicly disclosed. For comparative purposes, the table below presents data for other well-characterized IRAK4 inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| PF-06650833 | IRAK4 | 0.52 | Kinase Assay | [8] |

| BAY-1834845 | IRAK4 | 3.55 | Kinase Assay | [8] |

| AZ1495 | IRAK1 | 24 | Kinase Assay | [7] |

| Compound 9 (PROTAC) | IRAK4 | DC50 = 36 | PROTAC Assay | [7] |

| DW18134 | IRAK4 | 11.2 | Kinase Assay | [8] |

Experimental Protocols

The evaluation of IRAK4 inhibitors like this compound involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the enzymatic activity of IRAK4 by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human IRAK4 enzyme

-

This compound or other test inhibitors

-

Kinase Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in 100% DMSO. Further dilute these into Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: Add 5 µL of the 4X this compound dilutions to the appropriate wells of a 384-well plate. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.

-

Enzyme Addition: Add 5 µL of a 2X IRAK4 enzyme solution to the inhibitor and positive control wells. Add 5 µL of Kinase Assay Buffer to the negative control wells. Mix gently and incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of a 2X substrate/ATP solution to all wells to start the reaction. The final reaction volume is 20 µL. Mix the plate gently.

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

-

Reaction Termination and ADP Detection: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence (negative control) from all other readings. Calculate the percentage of inhibition for each this compound concentration relative to the positive control (0% inhibition). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot-Based)

This assay assesses the ability of an IRAK4 inhibitor to block the phosphorylation of its direct downstream substrate, IRAK1, in a cellular context.

Materials:

-

Human cell line expressing IRAK4 (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

TLR ligand (e.g., LPS or R848)

-

This compound or other test inhibitors

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-phospho-IRAK1, anti-total-IRAK1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired density. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Cell Stimulation: Stimulate the cells with a TLR ligand (e.g., LPS) for a time known to induce robust IRAK1 phosphorylation (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or similar method.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total IRAK1 to confirm equal protein loading.

-

Optionally, re-probe with an antibody against a housekeeping protein like GAPDH as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-IRAK1 and total IRAK1 using densitometry software.

-

Normalize the phospho-IRAK1 signal to the total IRAK1 signal for each sample.

-

Calculate the percentage of inhibition of IRAK1 phosphorylation for each concentration of this compound relative to the stimulated vehicle control.

-

Conclusion

The MyD88-dependent signaling pathway, with IRAK4 at its helm, represents a critical axis in the innate immune response and a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. Investigational compounds like this compound hold the promise of selectively modulating this pathway to ameliorate disease. The detailed experimental protocols provided herein offer a framework for the preclinical evaluation of such inhibitors, enabling researchers to robustly characterize their potency and mechanism of action. Further disclosure of quantitative data for this compound will be crucial in fully assessing its therapeutic potential.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

IRAK4-IN-29: A Technical Guide to its Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides an in-depth analysis of IRAK4-IN-29, a potent inhibitor of IRAK4, with a specific focus on its impact on the production of key inflammatory cytokines. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Introduction to IRAK4 and its Role in Cytokine Signaling

IRAK4 is a key mediator in the innate immune system, playing a crucial role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex and becomes activated. This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors, most notably NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By inhibiting the kinase activity of IRAK4, compounds like this compound can effectively block this signaling cascade and thereby suppress the production of these potent inflammatory mediators.

Quantitative Analysis of Cytokine Inhibition by this compound

The following table summarizes the available quantitative data on the inhibitory effect of this compound on cytokine production. It is important to note that comprehensive public data for a wide range of cytokines for this specific compound is limited. The data presented here is based on available product information and may be supplemented with representative data for potent IRAK4 inhibitors from the scientific literature.

| Cytokine | Stimulus | Cell Type/System | IC50 (nM) | Notes |

| IL-6 | LPS or R848 | Not specified | 190 | Data from product information. |

| TNF-α | LPS | In vivo (murine model) | Not specified | Described as showing significant inhibition. |

LPS: Lipopolysaccharide; R848: Resiquimod (a TLR7/8 agonist)

Signaling Pathways and Mechanism of Action

This compound exerts its effect by inhibiting the kinase activity of IRAK4, a critical upstream component of the TLR/IL-1R signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of IRAK4 inhibitors on cytokine production. While a specific protocol for this compound is not publicly available, these representative protocols for LPS- and R848-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) and whole blood are based on established methods in the field.

In Vitro LPS-Induced Cytokine Production Assay in Human PBMCs

Objective: To determine the dose-dependent inhibition of pro-inflammatory cytokine production by this compound in human PBMCs stimulated with LPS.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-6, and IL-1β

-

Phosphate-buffered saline (PBS)

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1%.

-